

Methyl 11,14,17-eicosatrienoate chemical and physical properties

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Compound of Interest

Compound Name: Methyl 11,14,17-eicosatrienoate

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An In-depth Technical Guide on Methyl 11,14,17-Eicosatrienoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological significance of **Methyl 11,14,17-eicosatrienoate**. The information is curated to support research and development activities in the fields of lipidomics, pharmacology, and drug discovery.

Core Chemical and Physical Properties

Methyl 11,14,17-eicosatrienoate is the methyl ester of the omega-3 polyunsaturated fatty acid, 11,14,17-eicosatrienoic acid. It is a colorless liquid at room temperature and is soluble in organic solvents.^[1] Key quantitative data are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₂₁ H ₃₆ O ₂	[2][3][4][5][6]
Molecular Weight	320.51 g/mol	[2][3][4][7]
IUPAC Name	methyl (11Z,14Z,17Z)-icosa-11,14,17-trienoate	[6]
CAS Number	55682-88-7	[2]
Appearance	Colorless Liquid	[8][9]
Density	0.891 g/cm ³	[9][10]
Boiling Point	398.6 °C at 760 mmHg	[9][10]
Flash Point	95.7 °C	[9][10]
Solubility	Soluble in organic solvents such as ethanol, ether, and chloroform.[1] Water solubility is estimated to be very low (0.0004482 mg/L at 25 °C).[11]	[1][11]
Storage Temperature	-20°C	[4][12][8][9]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **Methyl 11,14,17-eicosatrienoate** are crucial for its application in research. The following sections outline standard protocols that can be adapted for this specific fatty acid methyl ester (FAME).

Synthesis: Transesterification of 11,14,17-Eicosatrienoic Acid

A common method for the synthesis of FAMES is through the transesterification of the parent fatty acid or corresponding triglyceride.

Materials:

- 11,14,17-Eicosatrienoic acid or a triglyceride source (e.g., specific algal oil)
- Methanol (anhydrous)
- Acid catalyst (e.g., Boron trifluoride-methanol solution (12-14%), or concentrated Sulfuric Acid) or Base catalyst (e.g., 0.5 M Sodium Hydroxide in methanol)
- Hexane
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure (Acid-Catalyzed):

- Dissolve a known amount of 11,14,17-eicosatrienoic acid or triglyceride in a minimal amount of toluene in a round-bottom flask.
- Add a 50-fold molar excess of anhydrous methanol followed by the acid catalyst (e.g., 1-2% v/v of concentrated sulfuric acid or a commercially available BF₃-methanol solution).
- Reflux the mixture at 60-70°C for 1-2 hours under a nitrogen atmosphere to prevent oxidation.^[13]
- After cooling to room temperature, add an equal volume of saturated sodium bicarbonate solution to neutralize the catalyst.
- Extract the **Methyl 11,14,17-eicosatrienoate** with hexane (3 x volume of the reaction mixture).
- Combine the organic layers, wash with water until neutral, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl ester.

Purification: Column Chromatography

Purification of the crude product can be achieved using silica gel column chromatography.

Materials:

- Crude **Methyl 11,14,17-eicosatrienoate**
- Silica gel (60-120 mesh)
- Hexane
- Ethyl acetate
- Chromatography column
- Fraction collection tubes

Procedure:

- Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
- Dissolve the crude methyl ester in a minimal amount of hexane and load it onto the column.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).
- Collect fractions and monitor the separation using thin-layer chromatography (TLC).
- Combine the fractions containing the pure **Methyl 11,14,17-eicosatrienoate** and evaporate the solvent.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of FAMES.[6]

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for FAME analysis (e.g., a polar polyethylene glycol or cyanopropyl silicone column).[\[14\]](#)

Procedure:

- Sample Preparation: Dissolve a small amount of the purified **Methyl 11,14,17-eicosatrienoate** in hexane.
- Injection: Inject a 1 μL aliquot of the sample into the GC injector port.
- GC Conditions:
 - Injector Temperature: 250°C
 - Oven Temperature Program: Initial temperature of 140°C for 5 min, ramp up to 240°C at 4°C/min, and hold for 20 min.[\[3\]](#)
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 50-500.
- Data Analysis: Identify the peak corresponding to **Methyl 11,14,17-eicosatrienoate** by its retention time and mass spectrum. The mass spectrum will show a characteristic molecular ion peak (m/z 320.5) and fragmentation pattern.[\[2\]](#)[\[3\]](#)

Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to confirm the structure of the molecule.

Instrumentation:

- NMR spectrometer

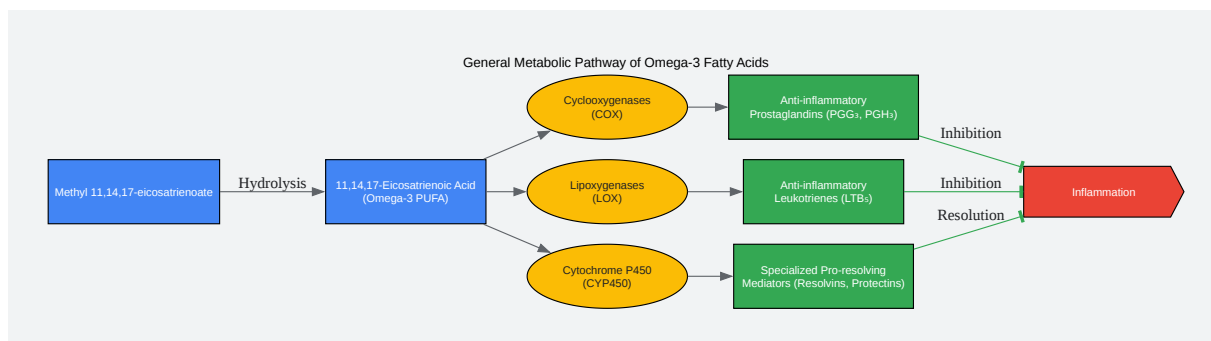
Procedure:

- Sample Preparation: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃).
 - Acquisition: Acquire ¹H and ¹³C NMR spectra.
 - Data Analysis:
 - ¹H NMR: Expect signals corresponding to the methyl ester protons (~3.6 ppm), olefinic protons (~5.3-5.4 ppm), bis-allylic protons (~2.8 ppm), allylic protons (~2.0-2.1 ppm), and the aliphatic chain protons.
 - ¹³C NMR: Expect signals for the carbonyl carbon of the ester (~174 ppm), olefinic carbons (~127-132 ppm), and the various methylene and methyl carbons of the fatty acid chain.
- [\[15\]](#)[\[16\]](#)[\[17\]](#)

Signaling Pathways and Biological Relevance

Methyl 11,14,17-eicosatrienoate, as an omega-3 fatty acid derivative, is a precursor to a variety of bioactive lipid mediators known as eicosanoids. These molecules are pivotal in regulating inflammatory processes.

The metabolic cascade of omega-3 fatty acids, including 11,14,17-eicosatrienoic acid, generally involves a series of enzymatic reactions catalyzed by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes. These pathways lead to the production of prostaglandins, thromboxanes, leukotrienes, and other oxygenated derivatives that have predominantly anti-inflammatory and pro-resolving effects, counteracting the pro-inflammatory eicosanoids derived from omega-6 fatty acids like arachidonic acid.[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[10\]](#)

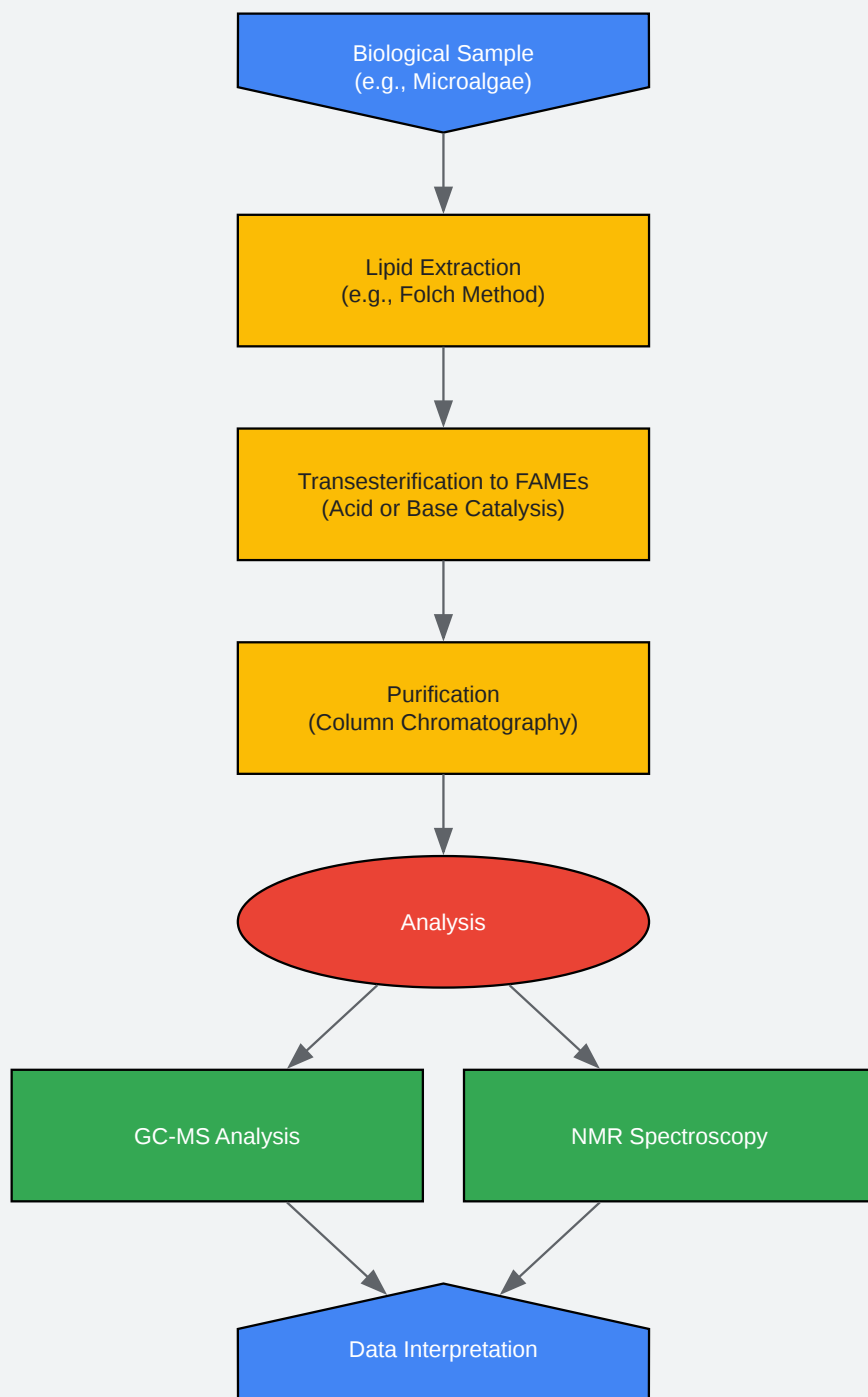


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Caption: General metabolic pathway of omega-3 fatty acids leading to anti-inflammatory mediators.

The experimental workflow for the analysis of **Methyl 11,14,17-eicosatrienoate** from a biological source, such as microalgae, is a multi-step process.

Experimental Workflow for FAME Analysis

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Caption: Workflow for the extraction, conversion, and analysis of FAMES from biological samples.

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